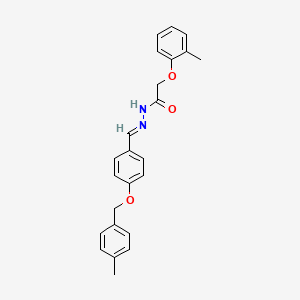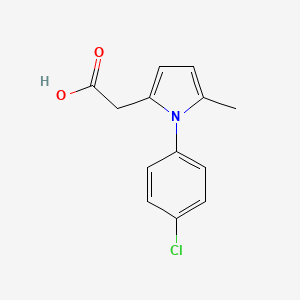
(2E)-3-(5-bromo-2-methoxyphenyl)-N-phenyl-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(5-bromo-2-metoxifenil)-N-fenil-2-propenamida es un compuesto orgánico que pertenece a la clase de las propenamidas. Este compuesto se caracteriza por la presencia de un sustituyente bromo y metoxi en el anillo fenilo, junto con un grupo fenilo unido a la parte propenamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2E)-3-(5-bromo-2-metoxifenil)-N-fenil-2-propenamida generalmente implica la reacción de 5-bromo-2-metoxibenzaldehído con anilina en presencia de una base para formar la base de Schiff correspondiente. Este intermedio se somete entonces a una reacción de condensación con anhídrido acético para producir el compuesto propenamida deseado. Las condiciones de reacción a menudo implican el uso de disolventes como el etanol o el diclorometano y pueden requerir calentamiento para facilitar la reacción.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2E)-3-(5-bromo-2-metoxifenil)-N-fenil-2-propenamida experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo metoxi puede oxidarse para formar el aldehído o ácido carboxílico correspondiente.
Reducción: La parte propenamida puede reducirse para formar la amina correspondiente.
Sustitución: El sustituyente bromo puede sufrir reacciones de sustitución nucleofílica para introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.
Sustitución: Nucleófilos como la azida de sodio o los tiolatos en disolventes apróticos polares.
Productos Principales
Oxidación: Formación de ácido 5-bromo-2-metoxibenzoico.
Reducción: Formación de (2E)-3-(5-bromo-2-metoxifenil)-N-fenilpropanamida.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(2E)-3-(5-bromo-2-metoxifenil)-N-fenil-2-propenamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2E)-3-(5-bromo-2-metoxifenil)-N-fenil-2-propenamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la proliferación celular, lo que lleva a efectos anticancerígenos. Las dianas moleculares y vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
(2E)-3-(4-bromo-2-metoxifenil)-N-fenil-2-propenamida: Estructura similar pero con el sustituyente bromo en una posición diferente.
(2E)-3-(5-cloro-2-metoxifenil)-N-fenil-2-propenamida: Estructura similar pero con un sustituyente cloro en lugar de bromo.
(2E)-3-(5-bromo-2-hidroxifenil)-N-fenil-2-propenamida: Estructura similar pero con un grupo hidroxilo en lugar de metoxi.
Unicidad
La singularidad de (2E)-3-(5-bromo-2-metoxifenil)-N-fenil-2-propenamida radica en su combinación específica de sustituyentes, que pueden influir en su reactividad química y actividad biológica. La presencia de ambos grupos bromo y metoxi en el anillo fenilo puede aumentar su potencial como intermedio versátil en la síntesis orgánica y su eficacia en diversas aplicaciones biológicas.
Propiedades
Fórmula molecular |
C16H14BrNO2 |
|---|---|
Peso molecular |
332.19 g/mol |
Nombre IUPAC |
(E)-3-(5-bromo-2-methoxyphenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C16H14BrNO2/c1-20-15-9-8-13(17)11-12(15)7-10-16(19)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19)/b10-7+ |
Clave InChI |
KRQXDQYKDADSGO-JXMROGBWSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=CC=C2 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12005524.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12005531.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)







